N-(2-methyl-1-phenylpropyl)-2,2-diphenylpropanamide
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Overview
Description
N-(2-methyl-1-phenylpropyl)-2,2-diphenylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a phenylpropyl group and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-phenylpropyl)-2,2-diphenylpropanamide typically involves the reaction of 2,2-diphenylpropanoic acid with 2-methyl-1-phenylpropan-2-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-phenylpropyl)-2,2-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-methyl-1-phenylpropyl)-2,2-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-phenylpropyl)-2,2-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide
- N-(2-methyl-1-phenylpropyl)-2,2-diphenylbutanamide
Uniqueness
N-(2-methyl-1-phenylpropyl)-2,2-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets.
Properties
Molecular Formula |
C25H27NO |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-2,2-diphenylpropanamide |
InChI |
InChI=1S/C25H27NO/c1-19(2)23(20-13-7-4-8-14-20)26-24(27)25(3,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23H,1-3H3,(H,26,27) |
InChI Key |
TXCJJEBHNOEANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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